4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Description
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a bromine atom at position 4, a methyl group at position 2, and an amine group at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
1142189-68-1 |
|---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
ZJSQCICLEOZNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Core
The core bicyclic structure is typically synthesized via cyclization reactions involving pyrrole and pyridine derivatives. Common approaches include:
- Cyclization of appropriately substituted pyrrole and pyridine precursors under controlled conditions to form the fused ring system.
- Use of cross-coupling reactions (e.g., Suzuki–Miyaura or Buchwald–Hartwig amination) to introduce substituents selectively on the pyrrolo[2,3-b]pyridine scaffold.
Introduction of the Methyl Group at the 2-Position
The methyl group at the 2-position of the pyrrole ring is generally introduced early in the synthesis, often by starting with a methyl-substituted pyrrole or via alkylation reactions using methylating agents under basic conditions.
Bromination at the 4-Position
Selective bromination at the 4-position of the pyrrolo[2,3-b]pyridine ring is achieved by:
- Direct bromination using bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.
- Reaction conditions are optimized to avoid polybromination or bromination at undesired positions, typically by controlling temperature (0°C to room temperature) and stoichiometry (1:1 molar ratio of substrate to brominating agent).
Amination at the 5-Position
The amine group at the 5-position is introduced either by:
- Nucleophilic substitution of a suitable leaving group (e.g., halogen) with ammonia or amine sources.
- Buchwald–Hartwig amination using palladium catalysts and appropriate ligands to install the amino group regioselectively.
Detailed Preparation Method Example
A representative synthetic route based on literature and patent disclosures is summarized below:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, potassium carbonate, Pd catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in dioxane/water, 80°C under N2 | Suzuki–Miyaura cross-coupling to introduce aryl substituent | Formation of 5-phenyl substituted intermediate |
| 2 | Treatment with p-toluenesulfonyl chloride in dichloromethane/NaOH biphasic system, room temperature | Tosylation to activate hydroxyl or amine groups | Formation of tosylated intermediate |
| 3 | Acidification with HCl, extraction with ethyl acetate, drying, and concentration | Work-up and purification | Isolation of intermediate |
| 4 | Bromination using NBS or Br2 in dichloromethane at 0–25°C | Selective bromination at 4-position | Formation of 4-bromo derivative |
| 5 | Buchwald–Hartwig amination with ammonia or amine source, Pd catalyst, ligand, base, in suitable solvent at elevated temperature | Introduction of amine at 5-position | Formation of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
This sequence is adapted from patent WO2006063167A1 and related synthetic literature.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dioxane/water, dichloromethane, tert-butanol | Choice depends on reaction step |
| Temperature | 0°C to 80°C | Lower temperatures favor selective bromination |
| Catalyst | Pd-based catalysts (e.g., Pd(dppf)Cl2, Pd2(dba)3 with XPhos) | Essential for cross-coupling and amination |
| Base | Potassium carbonate, sodium tert-butoxide | Used to deprotonate and facilitate coupling |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |
| Reaction Time | 1–4 hours | Monitored by LCMS or TLC |
Purification and Characterization
- Purification is typically performed by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.
- Ion-exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities and isolate the amine form.
- Characterization includes:
- ¹H and ¹³C NMR spectroscopy to confirm substitution pattern and purity.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- HPLC analysis to assess purity (>98% desired).
- Elemental analysis and ICP-MS for trace metal content from catalysts.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Suzuki–Miyaura Cross-Coupling + Bromination + Buchwald–Hartwig Amination | Pd catalysts, NBS/Br2, ammonia | High regioselectivity, scalable | Requires multiple steps, sensitive to moisture | 60–85% overall |
| Direct Bromination of Pyrrolo[2,3-b]pyridine Derivatives | Br2 or NBS, DCM | Simple, direct | Risk of polybromination, lower selectivity | 50–75% |
| Multi-step Cyclization + Functional Group Installation | Pyrrole and pyridine precursors, methylation agents | Flexible for analog synthesis | Longer synthesis time, complex purification | 40–70% |
Research Findings and Industrial Considerations
- Continuous flow chemistry has been explored to improve reaction control, safety, and scalability, especially for bromination steps.
- Use of milder brominating agents and optimized catalyst systems reduces by-products and improves yield and purity.
- Ion-exchange resin purification enhances product isolation and reduces residual catalyst contamination.
- Regioselective amination via Buchwald–Hartwig coupling is preferred over direct substitution for better control and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azaindole core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Palladium carbon or Raney nickel are typically used as catalysts.
Substitution: Nucleophilic reagents such as sodium azide or organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that structural modifications can enhance its antimicrobial efficacy, making it a promising candidate for further development in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. The mechanism of action involves binding to the active sites of these receptors, thereby blocking their catalytic activity and altering cellular signaling pathways.
Table 2: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (µM) | Comparison to Reference Drug (Dasatinib) |
|---|---|---|
| HeLa (Cervical carcinoma) | 6.0 | Higher potency |
| A549 (Lung adenocarcinoma) | 4.5 | Comparable |
| MCF-7 (Breast adenocarcinoma) | 5.0 | Higher potency |
| A2780 (Ovarian cancer) | 3.0 | Significantly higher |
The compound's ability to modulate cell migration and invasion capabilities in cancer models highlights its potential as a lead compound for drug development.
Case Studies
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- Synthesis of Derivatives : Researchers have synthesized various analogs with modified functional groups to enhance biological activity.
- In Vitro Evaluations : These derivatives were tested for both antimicrobial and anticancer activities, revealing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, azaindole derivatives are known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190321-04-0)
- Structural Differences : Lacks the 2-methyl group but retains bromine at position 3 and amine at position 4.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3)
- Structural Differences : Bromine and amine groups are transposed (bromine at position 5, amine at position 3).
- Impact : Positional isomerism alters electronic distribution, affecting binding affinity in biological systems .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3)
Heterocyclic Core Variations
4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidine (CAS 22276-99-9)
- Structural Differences : Pyrrolo[2,3-d]pyrimidine core (vs. pyrrolo[2,3-b]pyridine) with bromine at position 5 and amine at position 4.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Substituent Effects
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1379302-52-9)
- Structural Differences : Methyl at position 5 and amine at position 4.
- Impact : Substituent positioning affects dipole moments and crystal packing .
Derivatives with Electron-Withdrawing Groups (e.g., CF₃, Cl)
Key Properties
Biological Activity
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.07 g/mol
- CAS Number : 1142189-68-1
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. This compound has shown promise as a lead molecule for drug development targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The binding of this compound to enzyme active sites can block catalytic activity, leading to altered cell migration and invasion capabilities in cancer models .
Antimicrobial Activity
Studies have demonstrated that compounds within the pyrrolopyridine family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against human tumor cell lines such as HeLa and HCT116. It has been observed that modifications to the structure can enhance its inhibitory activity against FGFRs, leading to significant reductions in cell proliferation in vitro. The selectivity of this compound towards specific kinases, such as CDK2 and CDK9, has also been reported, with IC50 values indicating potent inhibitory effects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse chemical transformations that enhance its biological interactions. A comparative analysis with structurally similar compounds reveals how variations in functional groups influence biological activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 0.93 | Different functional groups |
| 1H-pyrrolo[2,3-b]pyridin-5-ol | 0.88 | Lacks bromine and methyl groups |
| 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | 0.81 | Variation in nitrogen positioning |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | 0.82 | Bromination at different position |
| 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 0.82 | Additional methyl substitution |
This table illustrates that the unique substitution pattern of this compound significantly enhances its reactivity and biological properties compared to its analogs.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines with promising selectivity profiles.
- Antimicrobial Evaluation : A series of pyrrole derivatives were tested against bacterial strains, showing that modifications can lead to improved efficacy compared to traditional antibiotics.
Q & A
Q. Table 1. Key Synthetic Steps for Pyrrolopyridine Derivatives
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclization | Formamidine, 100°C, N₂ | Forms pyrrolopyridine core | |
| Bromination | NBS, DMF, 0°C | Introduces bromine at C4 | |
| Methylation | CH₃I, K₂CO₃, DMF | Adds methyl group at C2 |
Q. Table 2. Comparative Bioactivity of Halogenated Analogs
| Compound | Target (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| 4-Bromo derivative | Kinase X (12 nM) | Bromine enhances hydrophobic binding | |
| 4-Chloro derivative | Kinase X (45 nM) | Smaller halogen reduces affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
